Product packaging for Octacaine(Cat. No.:CAS No. 13912-77-1)

Octacaine

Cat. No.: B1677097
CAS No.: 13912-77-1
M. Wt: 234.34 g/mol
InChI Key: HKOURKRGAFKVFP-UHFFFAOYSA-N
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Description

Scope and Significance of Octacaine Research in Contemporary Pharmacology Contemporary pharmacological research involving this compound and similar local anesthetics continues to focus on refining anesthetic techniques and formulations. Studies evaluate the efficacy of different anesthetic solutions, including combinations, in various clinical scenarios.nih.govnih.govThe significance of this research lies in improving patient comfort and outcomes during procedures requiring local anesthesia. Ongoing studies explore aspects such as the speed of onset, duration of action, and the potential for enhanced tissue penetration.nih.govcymitquimica.comResearch also compares the performance of different anesthetic agents and formulations to determine optimal choices for specific applications.nih.govnih.gov

Data Table: Chemical Information of this compound

PropertyValueSource
Chemical Name3-(Diethylamino)-N-phenylbutanamide drugfuture.comcymitquimica.com
Additional Names3-diethylaminobutyranilide drugfuture.comcymitquimica.com
Molecular FormulaC14H22N2O cymitquimica.comdrugfuture.comrsc.org
Molecular Weight234.34 g/mol cymitquimica.comdrugfuture.comrsc.orgfishersci.com
CAS Registry Number13912-77-1 cymitquimica.comdrugfuture.comcymitquimica.com
PubChem CID26329 nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H22N2O B1677097 Octacaine CAS No. 13912-77-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(diethylamino)-N-phenylbutanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O/c1-4-16(5-2)12(3)11-14(17)15-13-9-7-6-8-10-13/h6-10,12H,4-5,11H2,1-3H3,(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKOURKRGAFKVFP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(C)CC(=O)NC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70864454
Record name 3-(Diethylamino)-N-phenylbutanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70864454
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13912-77-1
Record name Octacaine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13912-77-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Octacaine [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013912771
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-(Diethylamino)-N-phenylbutanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70864454
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name OCTACAINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5BZF8S8IL5
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Mechanistic Research on Octacaine S Pharmacological Actions

Elucidation of Lidocaine's Mechanism of Action at the Cellular and Molecular Level

While the outline specifically mentions Lidocaine (B1675312), the mechanism described is characteristic of amide-type local anesthetics, including Octacaine. Local anesthetics like Lidocaine and this compound exert their effects by interfering with the processes required for the initiation and conduction of nerve impulses. drugs.comdrugbank.comndrugs.com This is primarily achieved through their interaction with voltage-gated sodium channels located on the neuronal membrane. drugbank.compatsnap.comontosight.airesearchgate.net

Voltage-Gated Sodium Channel Modulation and Neuronal Membrane Stabilization

Local anesthetics, including Lidocaine and this compound, stabilize the neuronal membrane by inhibiting the ionic fluxes necessary for nerve impulse transmission. drugs.comdrugbank.comndrugs.com Their principal mode of action involves blocking voltage-gated sodium channels. drugbank.compatsnap.comontosight.airesearchgate.net Neutral, uncharged molecules of the anesthetic diffuse through the neural sheath and into the axoplasm, where they become ionized. drugbank.com The resulting cations then reversibly bind to sodium channels from the inside. drugbank.com This binding keeps the channels in an inactivated state, preventing the influx of sodium ions. patsnap.com By inhibiting the sodium ion influx, these agents raise the threshold for electrical excitability, making it more difficult to generate an action potential. patsnap.com This effectively blocks nerve impulse transmission in the affected area, leading to a loss of sensation. patsnap.comontosight.ai Lidocaine exhibits a use-dependent blockade, meaning its efficacy increases with the frequency of nerve impulses. researchgate.netontosight.aipatsnap.com

Impact on Nerve Impulse Initiation and Conduction

The blockade of voltage-gated sodium channels by local anesthetics like Lidocaine and this compound directly impacts the initiation and conduction of nerve impulses. drugs.comdrugbank.comndrugs.com Nerve impulse conduction involves the generation and propagation of action potentials along neurons, which relies on the rapid influx of sodium ions through voltage-gated sodium channels. slideshare.net By blocking these channels, local anesthetics prevent the necessary depolarization of the neuronal membrane, thereby inhibiting the generation and propagation of action potentials. drugbank.compatsnap.comontosight.aipatsnap.com This disruption of ionic flow and membrane depolarization leads to a conduction blockade along the nerve fiber. drugbank.compatsnap.commims.com

Role of Epinephrine (B1671497) in Augmenting Anesthetic Efficacy

Epinephrine is frequently combined with local anesthetics like this compound to enhance their efficacy. farmacoinc.commedscape.comkoreamed.orgalrazimed.com This augmentation is primarily due to epinephrine's vasoconstrictor properties. medscape.comkoreamed.orgnih.gov

Vasoconstrictor Effects and Local Anesthetic Retention

Epinephrine acts as a vasoconstrictor, causing the constriction of blood vessels in the area where the anesthetic is administered. medscape.comkoreamed.orgnih.govwfsahq.org This vasoconstriction reduces blood flow to the site of injection. medscape.comontosight.ai By diminishing local blood flow, epinephrine slows down the systemic absorption of the local anesthetic. mims.commedscape.comkoreamed.orgwfsahq.org This reduced absorption leads to higher local concentrations of the anesthetic being maintained for a longer period. medscape.comkoreamed.orgwfsahq.org The increased retention of the anesthetic at the target site contributes to a more profound and prolonged anesthetic effect. medscape.comkoreamed.orgwfsahq.org Furthermore, the vasoconstrictive effect of epinephrine also helps to reduce bleeding in the surgical field. medscape.comkoreamed.orgnih.gov

Influence on Anesthetic Onset and Duration

The addition of epinephrine can influence both the onset and duration of local anesthesia. While some sources suggest epinephrine can influence onset by maintaining higher local concentrations, its primary impact is on duration. mims.commedscape.comkoreamed.orgwfsahq.org By slowing the absorption of the local anesthetic, epinephrine increases the duration of the anesthetic effect. mims.commedscape.comkoreamed.orgwfsahq.orgoup.com For example, studies on Lidocaine have shown that the addition of epinephrine significantly increases its duration of action. oup.com The vasoconstriction helps to keep the anesthetic localized, allowing it to interact with sodium channels for a longer time. medscape.comkoreamed.orgwfsahq.org

Data on Anesthetic Duration:

Anesthetic AgentWith VasoconstrictorWithout Vasoconstrictor
Lidocaine (Infiltration)~2.5 hours drugs.comNot specified
Lidocaine (Nerve Block)3-3.25 hours ndrugs.comNot specified
Lidocaine (General)2-6 hours oup.com1-2 hours oup.com
Octocaine (Infiltration)At least 60 mins (pulp), ~2.5 hours (soft tissue) drugs.comndrugs.comNot specified
Octocaine (Nerve Block)At least 90 mins (pulp), 3 to 3.25 hours (soft tissue) ndrugs.comNot specified

Systemic Pharmacodynamic Responses

While local anesthetics primarily act locally, systemic absorption can lead to effects on various body systems. Excessive blood levels of local anesthetics like Lidocaine can affect the cardiovascular and central nervous systems. drugs.comdrugbank.comfarmacoinc.commedscape.com

Cardiovascular effects can include changes in cardiac output, total peripheral resistance, and mean arterial pressure. drugs.comdrugbank.comndrugs.com High plasma concentrations may depress the heart, potentially leading to bradycardia, arrhythmias, hypotension, and in severe cases, cardiovascular collapse and cardiac arrest. medscape.com However, when epinephrine is present, its beta-adrenergic receptor stimulating action can cause opposing effects such as hypertension and tachycardia. drugs.commedscape.com

Central nervous system manifestations can be excitatory or depressant. drugs.comfarmacoinc.commedscape.com Initial symptoms of high plasma concentration may include lightheadedness, nervousness, confusion, dizziness, or sensory changes. drugs.com More severe toxicity can lead to twitching, tremors, convulsions, and ultimately, central nervous system depression, unconsciousness, and respiratory arrest. drugs.comfarmacoinc.commedscape.com Drowsiness can be an early indicator of elevated blood levels. drugs.com

The systemic effects are directly related to the blood concentration of the anesthetic agent, which is influenced by factors such as the dose, site of administration, vascularity of the tissue, and the presence of a vasoconstrictor. farmacoinc.commedscape.comuiowa.edu

Cardiovascular System Effects of Lidocaine and Epinephrine

Local anesthetics like Lidocaine primarily exert their effects by blocking voltage-gated sodium channels, thereby inhibiting the initiation and conduction of electrical impulses in nerve fibers. This action is fundamental to their use in local and regional anesthesia drugbank.comwjgnet.com. Beyond their primary anesthetic function, these agents, particularly Lidocaine, can also influence the cardiovascular system.

Lidocaine is classified as a Class Ib antiarrhythmic agent due to its direct effects on cardiac tissue. It binds to open sodium channels during phase 0 of the cardiac action potential, reducing the rate of depolarization wjgnet.comnih.gov. This interaction leads to a decrease in action potential duration and an increase in the effective refractory period, which can help interrupt re-entrant tachycardias, particularly in ischemic tissue nih.gov. Studies in cardiac myocytes have shown that Lidocaine slows the rise of the cardiac action potential during phase 0, increasing the effective threshold potential nih.gov.

Increased blood levels of Lidocaine can impact cardiac output, total peripheral resistance, and mean arterial pressure, likely attributable to its direct depressant effects on the cardiovascular system drugbank.comnih.gov. In cardiac myocytes, Lidocaine can block or slow the rise of cardiac action potentials and associated contractions, potentially leading to effects such as hypotension, bradycardia, myocardial depression, and arrhythmias drugbank.com. Excessive blood levels of Lidocaine can cause changes in cardiac output, total peripheral resistance, and mean arterial pressure drugbank.com. These changes may be due to the blockade of autonomic fibers, a direct depressant effect on cardiovascular components, or the beta-adrenergic receptor stimulating action of Epinephrine when present drugbank.com.

Epinephrine, a sympathomimetic catecholamine, exerts its pharmacological effects through α- and β-adrenergic receptors via a G-protein–linked second messenger system nih.gov. Its actions on the cardiovascular system are dose-dependent nih.gov. At low doses, Epinephrine primarily activates β-receptors, enhancing cardiac activity nih.gov. This includes increasing heart rate, myocardial contractility, and conductivity through the AV node via β1 receptors nih.govacls-algorithms.com. Activation of β2 receptors can lead to vasodilation nih.gov.

At higher doses, Epinephrine engages α-receptors, primarily α1-receptors, inducing increased vascular smooth muscle contraction and vasoconstriction, which increases vascular tone and peripheral resistance nih.govacls-algorithms.com. This vasoconstriction helps improve perfusion pressure to vital organs like the brain and heart during conditions such as cardiac arrest acls-algorithms.commdpi.com.

The interplay between Lidocaine and Epinephrine can be complex. While Lidocaine can have direct myocardial depressant effects, Epinephrine's vasoconstrictive properties are often utilized in conjunction with local anesthetics to prolong their duration of action and reduce systemic absorption. However, the combination requires careful consideration due to the potential for Epinephrine to exacerbate Lidocaine's arrhythmogenic potential under certain conditions or to induce its own cardiovascular effects like tachycardia and hypertension nih.govpediatriconcall.com.

Research has explored the effects of Lidocaine on myocardial function. For instance, studies using sheep cardiac Purkinje fibers demonstrated that therapeutic concentrations of Lidocaine decreased action potential duration, reduced intracellular sodium activity, and decreased twitch tension nih.gov. If intracellular sodium activity was elevated, Lidocaine reduced the magnitude of arrhythmogenic transient depolarizations and accompanying aftercontractions by decreasing inward sodium current nih.gov. These actions are mediated by a reduction in action potential duration and a decrease in intracellular sodium and calcium activity nih.gov.

Data on the specific cardiovascular effects of Lidocaine and Epinephrine can be illustrated in the context of their receptor interactions and downstream effects:

CompoundPrimary Receptor Targets (Cardiovascular)Key Cardiovascular EffectsMechanism
LidocaineVoltage-gated Sodium Channels (NaV)Decreased excitability, conduction rate, force of contraction; Antiarrhythmic effects; Potential for hypotension, bradycardia, myocardial depression at high levels drugbank.comwjgnet.comnih.gov.Blocks NaV channels, slowing depolarization and inhibiting action potential propagation in cardiac myocytes drugbank.comwjgnet.com. Affects intracellular sodium and calcium activity nih.gov.
EpinephrineAlpha (α1, α2) and Beta (β1, β2) Adrenergic Receptors nih.govacls-algorithms.comIncreased heart rate, contractility, conductivity (β1); Vasoconstriction (α1); Vasodilation (β2); Increased cardiac output; Increased peripheral resistance nih.govacls-algorithms.commdpi.com.Acts as an agonist on adrenergic receptors, triggering G-protein-mediated signaling pathways that modulate ion channels and enzyme activity nih.gov.

Central Nervous System Responses to Anesthetic Action

Anesthetic agents, both local and general, exert their effects on the central nervous system (CNS) through various mechanisms, primarily by modulating neurotransmission researchmap.jpnih.govnih.gov. General anesthesia involves a reversible drug-induced state characterized by unconsciousness, amnesia, analgesia, and immobility researchmap.jp. Local anesthetics, while primarily acting peripherally, can also have CNS effects, particularly at higher concentrations drugbank.comwjgnet.com.

The CNS responses to anesthetic action involve the modulation of both inhibitory and excitatory neurotransmitter systems nih.govnih.govlongdom.org. A key mechanism involves the enhancement of inhibitory neurotransmission, particularly through γ-aminobutyric acid (GABA) receptors, and the reduction of excitatory neurotransmission, often involving glutamate (B1630785) receptors like the N-methyl-D-aspartate (NMDA) receptor nih.govnih.govlongdom.orgmdpi.com.

General anesthetics are known to enhance the action of GABA at GABAA receptors, which are the primary inhibitory receptors in the CNS nih.govmdpi.com. This potentiation of GABAergic inhibition leads to increased chloride ion influx, neuronal hyperpolarization, and decreased neuronal excitability, contributing to sedative, hypnotic, and anxiolytic effects mdpi.com. Some anesthetics can act as positive allosteric modulators of GABAA receptors, while others may directly activate the receptors at higher concentrations nih.govmdpi.com.

Conversely, many anesthetics inhibit excitatory neurotransmission nih.govnih.govlongdom.org. This can occur through the blockade of glutamate receptors, such as NMDA receptors mdpi.com. NMDA receptor antagonists, like ketamine and nitrous oxide, diminish excitatory neurotransmission, contributing to analgesia, sedation, and dissociative anesthesia mdpi.com. Anesthetics can also affect other excitatory receptors, such as acetylcholine (B1216132) receptors nih.govlongdom.org.

The specific sites of anesthetic action within the CNS contribute to different components of the anesthetic state researchmap.jpnih.gov. For example, effects on the cerebral cortex, thalamus, and brainstem are important for inducing unconsciousness and amnesia researchmap.jp. Modulation of neurotransmission in the spinal cord, particularly in the dorsal horn, is crucial for analgesia and the inhibition of noxious reflexes researchmap.jp. Effects on the ventral horn of the spinal cord, involving the modulation of motor neurons and the spinal reflex arc, contribute to immobility researchmap.jp.

Research utilizing electrophysiological techniques, such as patch clamp studies, has provided insights into the cellular mechanisms of anesthetic action in different CNS regions researchmap.jp. These studies have confirmed that the modulation of neurotransmission from dorsal afferent neurons into the dorsal horn and effects on the spinal reflex arc are important mechanisms for anesthetic-induced immobility and analgesia researchmap.jp.

While Lidocaine is primarily a local anesthetic acting on peripheral sodium channels, at elevated systemic concentrations, it can cross the blood-brain barrier and affect the CNS drugbank.comwjgnet.com. Its CNS effects are typically dose-dependent, starting with symptoms of excitation followed by depression drugbank.comwjgnet.com. This is related to its ability to block sodium channels in central neurons, affecting both inhibitory and excitatory pathways wjgnet.com. Selective depression of inhibitory tracts at lower toxic concentrations can lead to excitatory symptoms like tremors and seizures, while higher concentrations can cause widespread CNS depression, including respiratory arrest and coma wjgnet.com.

The CNS responses to anesthetic agents can be summarized by their effects on key neurotransmitter systems and ion channels:

Neurotransmitter System/TargetEffect of AnestheticsContribution to Anesthetic StateRelevant Anesthetic Agents
GABAA ReceptorsEnhancement of inhibitory currents (positive allosteric modulation, direct activation) nih.govmdpi.com.Sedation, hypnosis, anxiolysis, muscle relaxation mdpi.com.Many general anesthetics (e.g., volatile anesthetics, propofol) nih.gov.
NMDA ReceptorsInhibition of excitatory currents (blockade) mdpi.com.Analgesia, sedation, dissociative anesthesia mdpi.com.Ketamine, nitrous oxide, xenon mdpi.com.
Glycine ReceptorsAugmentation of inhibitory neurotransmission researchmap.jp.Analgesia, inhibition of noxious reflexes researchmap.jp.Volatile anesthetics researchmap.jp.
Voltage-gated Sodium ChannelsBlockade, particularly in peripheral nerves and central neurons drugbank.comwjgnet.com.Local anesthesia (peripheral); CNS excitation followed by depression at higher concentrations (central) drugbank.comwjgnet.com.Local anesthetics (e.g., Lidocaine) drugbank.comwjgnet.com.

This mechanistic understanding of how anesthetics interact with cardiovascular and central nervous systems provides a foundation for comprehending the broader pharmacological profile of related compounds.

Pharmacokinetic and Metabolic Research of Octacaine

Absorption Dynamics

The absorption of Octacaine following parenteral administration is complete, with the rate of absorption influenced by several factors drugs.comdrugbank.com.

Factors Influencing Absorption Rate (e.g., Site of Administration, Vasoconstrictor Presence)

The site of administration significantly impacts the rate of this compound absorption. Studies have shown that the highest blood levels are achieved following intercostal nerve blocks, while the lowest levels are observed after subcutaneous administration drugs.comdrugbank.com. This variation is attributed to the vascularity of the injection site; areas with richer blood supply lead to faster absorption researchgate.netjaypeedigital.comzu.edu.pk.

The presence of a vasoconstrictor agent, such as epinephrine (B1671497), is another critical factor influencing the absorption rate drugs.comdoctorlib.orgdrugbank.com. Vasoconstrictors reduce blood flow in the area of administration by stimulating alpha-adrenergic receptors in blood vessels doctorlib.orgfda.gov. This slowed clearance of the anesthetic from the injection site results in decreased systemic absorption, which in turn can lead to increased depth and duration of local anesthesia, reduced systemic toxicity, and an enhanced margin of safety doctorlib.orglibertyendo.com.

Correlation Between Injected Amount and Peak Plasma Concentrations

While the provided information indicates that the total dose injected influences systemic absorption, a direct quantitative correlation between the specific injected amount of this compound and peak plasma concentrations is not explicitly detailed in the search results. However, it is a general pharmacokinetic principle that, for many drugs, increasing the administered dose leads to higher peak plasma concentrations, assuming consistent absorption rates researchgate.net. The concentration of this compound in the blood is affected by the rate of absorption from the injection site and the total dose administered drugbank.comnih.gov.

Distribution Profiles

Following absorption, this compound is distributed throughout the body. Its distribution profile is influenced by factors such as plasma protein binding and its ability to cross biological barriers drugbank.com.

Plasma Protein Binding Characteristics

This compound (Lidocaine) exhibits concentration-dependent plasma protein binding drugs.comdrugbank.comnih.gov. The fraction of the drug bound to plasma proteins decreases as the drug concentration increases drugs.comnih.gov. At concentrations ranging from 1 to 4 µg of free base per mL, 60% to 80% of this compound is protein bound drugs.comnih.gov. Binding is also influenced by the plasma concentration of alpha-1-acid glycoprotein (B1211001) (α1-AGP) drugs.comdrugbank.comnih.gov. Increased levels of α1-AGP, which can occur in certain conditions, are associated with increased this compound binding nih.gov. Plasma protein binding plays a role in the drug's distribution and can influence its biological half-life, as the bound portion can act as a reservoir jiwaji.eduwikipedia.org.

Here is a table summarizing the plasma protein binding characteristics:

Concentration Range (µg/mL)Percentage Protein Bound (%)Influencing Factor
1 to 4 (free base)60 to 80Drug Concentration, α1-Acid Glycoprotein Plasma Concentration drugs.comdrugbank.comnih.gov

Translocation Across Biological Barriers (e.g., Blood-Brain Barrier, Placental Barrier)

This compound is known to cross both the blood-brain barrier (BBB) and the placental barrier drugs.comdrugbank.com. This translocation is presumed to occur primarily by passive diffusion drugs.comdrugbank.com.

The blood-brain barrier is a highly selective barrier that regulates the passage of substances from the bloodstream into the central nervous system nih.gov. It is formed by specialized endothelial cells with tight junctions nih.gov. The ability of this compound to cross the BBB is significant as it is a local anesthetic and its effects on the central nervous system are related to its concentration in this area drugs.comdoctorlib.orgdrugbank.com.

The placental barrier separates the maternal and fetal circulation smw.chlib4ri.ch. It is a complex structure that changes throughout gestation smw.ch. The translocation of substances across the placenta is influenced by various factors, including the properties of the substance and the characteristics of the barrier smw.chlib4ri.chresearchgate.net. The fact that this compound crosses the placental barrier is relevant for its use during pregnancy drugbank.com.

Biotransformation Pathways

This compound is metabolized rapidly, primarily by the liver drugs.comdrugbank.com. Its biotransformation involves several pathways, leading to the formation of various metabolites drugs.comdrugbank.com.

The main pathway of biotransformation for this compound (Lidocaine) is oxidative N-dealkylation drugs.comdrugbank.com. This process yields the principal metabolites, monoethylglycinexylidide (B1676722) (MEGX) and glycinexylidide (B194664) (GX) drugs.comdrugbank.com. These metabolites have pharmacological and toxicological actions similar to, but less potent than, those of this compound drugs.comdrugbank.com.

Other biotransformation pathways include ring hydroxylation, cleavage of the amide linkage, and conjugation drugs.comdrugbank.com. Approximately 90% of administered this compound is excreted in the form of various metabolites, with less than 10% excreted unchanged drugs.comdrugbank.com. The primary metabolite found in urine is a conjugate of 4-hydroxy-2,6-dimethylaniline drugs.comdrugbank.com.

The rapid metabolism of this compound by the liver means that conditions affecting liver function can alter its kinetics, potentially prolonging its half-life drugs.com. Renal dysfunction does not significantly affect this compound kinetics but may lead to the accumulation of metabolites drugs.com.

Here is a summary of the main biotransformation pathways and metabolites:

PathwayDescriptionMajor Metabolites
Oxidative N-dealkylationPrimary metabolic routeMonoethylglycinexylidide (MEGX), Glycinexylidide (GX) drugs.comdrugbank.com
Ring HydroxylationInvolves the addition of hydroxyl groups to the aromatic ring
Cleavage of Amide LinkageBreakdown of the amide bond
ConjugationFormation of conjugates for excretionConjugate of 4-hydroxy-2,6-dimethylaniline (primary metabolite in urine) drugs.comdrugbank.com

Hepatic Metabolism Mechanisms

Biotransformation of this compound in the liver involves several enzymatic pathways. The primary metabolic routes include oxidative N-dealkylation, ring hydroxylation, cleavage of the amide linkage, and conjugation. nih.govuni.luwfsahq.org Oxidative N-dealkylation is considered a major pathway in this process. nih.govuni.luwfsahq.org These metabolic reactions are largely dependent on the cytochrome P450 enzyme system, particularly CYP3A4 and CYP1A2. wfsahq.org

Identification and Characterization of Major Metabolites

Hepatic biotransformation of this compound results in the formation of several metabolites. The major metabolites produced through N-dealkylation are monoethylglycinexylidide (MEGX) and glycinexylidide (GX). nih.govuni.luwfsahq.org These metabolites have been characterized and are known to possess pharmacological and toxicological actions, although they are generally less potent than the parent compound, this compound. nih.govuni.luwfsahq.org The primary metabolite found in urine is a conjugate of 4-hydroxy-2,6-dimethylaniline. nih.govuni.luwfsahq.org

Data Table: Major Metabolites of this compound

MetaboliteFormation PathwayRelative Potency (vs. This compound)
Monoethylglycinexylidide (MEGX)Oxidative N-DealkylationLess potent
Glycinexylidide (GX)Oxidative N-DealkylationLess potent
4-Hydroxy-2,6-dimethylaniline conjugateConjugation (Primary urinary metabolite)Not specified

Elimination Kinetics

The elimination of this compound and its metabolites from the body primarily occurs via the kidneys. nih.govnih.govuni.luwfsahq.org

Renal Excretion of Metabolites and Unchanged Compound

Approximately 90% of the administered this compound is excreted in the urine in the form of various metabolites. nih.govuni.luwfsahq.org Less than 10% of the administered dose is excreted unchanged in the urine. nih.govuni.luwfsahq.org Renal clearance of this compound is inversely related to its protein binding affinity and the pH of the urine, suggesting that excretion by non-ionic diffusion occurs. nih.gov

Determination of Elimination Half-Life

Studies investigating the elimination kinetics of this compound following intravenous administration have determined its elimination half-life. The typical elimination half-life of this compound is reported to be between 1.5 and 2.0 hours. nih.govuni.luwfsahq.org Some research indicates a mean half-life of approximately 94 minutes in specific patient populations. wfsahq.org The elimination half-lives of the active metabolites, MEGX and GX, are reported as approximately 2 hours and 10 hours, respectively, in healthy individuals. wfsahq.org

Data Table: Elimination Half-Life

CompoundElimination Half-Life (approximate)
This compound1.5 - 2.0 hours
MEGX2 hours
GX10 hours

Influence of Physiological and Pathophysiological States on Pharmacokinetics

Physiological and pathophysiological conditions, particularly those affecting liver and kidney function, can significantly impact the pharmacokinetics of this compound. nih.govnih.govuni.luwfsahq.org

Impact of Hepatic Dysfunction on Metabolism and Half-Life

Hepatic dysfunction can substantially alter this compound kinetics due to its rapid metabolism by the liver. nih.govuni.luwfsahq.org Conditions that impair liver function can prolong the elimination half-life of this compound, potentially by two-fold or more. nih.govuni.luwfsahq.org Patients with severe hepatic disease may be at greater risk of developing elevated plasma concentrations of this compound due to their reduced ability to metabolize the compound normally. uni.lu

While renal dysfunction does not significantly affect the kinetics of the parent compound, it may lead to the accumulation of metabolites. nih.govuni.luwfsahq.org

Effects of Renal Dysfunction on Metabolite Accumulation

This compound (Lidocaine) undergoes rapid metabolism primarily in the liver drugs.comatamanchemicals.com. The metabolites and a small percentage of the unchanged drug are subsequently excreted by the kidneys drugs.comatamanchemicals.com. Approximately 90% of the administered this compound (Lidocaine) is eliminated in the form of various metabolites, with less than 10% excreted as the unchanged parent compound drugs.comatamanchemicals.com.

Biotransformation pathways for this compound (Lidocaine) include oxidative N-dealkylation, ring hydroxylation, cleavage of the amide linkage, and conjugation drugs.comatamanchemicals.com. A major metabolic pathway involves N-dealkylation, which produces the metabolites monoethylglycinexylidide (MEGX) and glycinexylidide (GX) drugs.comatamanchemicals.com. These metabolites exhibit pharmacological and toxicological actions similar to, but generally less potent than, those of the parent compound drugs.comatamanchemicals.com.

While renal dysfunction does not appear to significantly alter the kinetics of the parent this compound (Lidocaine) compound, it can lead to an increased accumulation of its metabolites drugs.comatamanchemicals.com. Renal impairment is associated with decreased renal excretion of both drugs and their metabolites europa.eufda.gov. Metabolites that are primarily eliminated via the renal route will accumulate in individuals with impaired kidney function europa.eu. Even minor metabolites, including those that are typically considered relatively inactive in individuals with normal renal function, may reach levels that could be pharmacologically active or even toxic if their accumulation is substantial due to impaired renal clearance europa.eu. Severe renal impairment may also influence non-renal elimination mechanisms, potentially due to the accumulation of uremic toxins that can inhibit metabolizing enzymes and transport proteins in the liver and gut europa.eufda.gov.

Data on Metabolite Accumulation in Renal Dysfunction: Based on the available information, a direct quantitative data table specific to this compound (Lidocaine) metabolite accumulation levels in varying degrees of renal dysfunction is not readily available in the provided search results. However, the principle of metabolite accumulation in renal impairment for renally excreted metabolites is a established pharmacokinetic concept europa.eufda.gov.

Role of Acidosis and Other Systemic Factors on Central Nervous System Levels

Central nervous system (CNS) levels of this compound (Lidocaine) required to elicit overt systemic effects can be influenced by various systemic factors, including acidosis and the presence of CNS stimulants or depressants drugs.comatamanchemicals.com. Systemic exposure to excessive quantities of this compound (Lidocaine) primarily affects the CNS and cardiovascular systems nih.gov. CNS effects can manifest as excitation followed by depression nih.gov.

Acidosis is known to increase the toxic effects of local anesthetics drugbank.com. Studies have shown that respiratory acidosis, in particular, increases the CNS toxicity of local anesthetics nih.gov. This increase in toxicity is further modified by underlying metabolic conditions, with respiratory acidosis based on metabolic acidosis leading to a greater increase in toxicity compared to respiratory acidosis based on metabolic alkalosis nih.gov.

During events such as seizures, which can be a manifestation of high systemic local anesthetic levels, hypoxia and hypercapnia can occur rapidly due to increased muscular activity and compromised respiration drugbank.com. This can lead to acidosis, which in turn may lower the seizure threshold and prolong the reaction uoanbar.edu.iq. Furthermore, cerebral blood flow increases during a seizure, potentially leading to elevated anesthetic blood levels within the CNS uoanbar.edu.iq.

Objective adverse CNS manifestations become increasingly apparent as venous plasma levels of this compound (Lidocaine) rise above 6.0 μg of free base per mL drugs.comatamanchemicals.com. In animal models, such as the rhesus monkey, arterial blood levels in the range of 18-21 μg/mL have been identified as the threshold for convulsive activity drugs.comatamanchemicals.com.

Factors Influencing this compound (Lidocaine) CNS Levels and Toxicity: Based on the search results, the following factors are identified as influencing CNS levels and potential toxicity:

FactorEffect on CNS Levels/ToxicityNotes
AcidosisIncreases toxicityRespiratory acidosis has a notable impact, modified by metabolic state. drugbank.comnih.gov
CNS StimulantsAffects required levelsCan influence the threshold for overt systemic effects. drugs.comatamanchemicals.com
CNS DepressantsAffects required levelsCan influence the threshold for overt systemic effects. drugs.comatamanchemicals.com
High Plasma ConcentrationIncreased risk of toxicityObjective adverse effects seen above 6.0 μg/mL (venous). drugs.comatamanchemicals.com
Seizure ActivityCan elevate CNS levelsIncreased cerebral blood flow during seizures. uoanbar.edu.iq
Hypoxia and HypercapniaCan contribute to acidosisOccur rapidly following convulsions, increasing toxicity risk. drugbank.com

Toxicological Investigations of Octacaine

Systemic Toxicity Mechanisms and Manifestations

Systemic toxicity from local anesthetics like Octacaine involves effects on the central nervous system (CNS) and the cardiovascular system, which are particularly susceptible to high plasma levels drugs.comnysora.comnih.gov. The mechanisms often involve the blockade of voltage-gated sodium channels, which are crucial for nerve impulse conduction and cardiac function nysora.comnih.govclinicalgate.comnih.gov.

Central Nervous System Toxicity (e.g., Excitatory and Depressant Phases, Convulsive Activity, Respiratory Depression)

CNS toxicity is a common manifestation of systemic local anesthetic toxicity and can present with both excitatory and depressant phases drugs.comnysora.comopenanesthesia.orgemcrit.orgmedscape.compocketdentistry.com. The initial excitatory symptoms may include lightheadedness, nervousness, apprehension, euphoria, confusion, dizziness, drowsiness, tinnitus, blurred or double vision, vomiting, and sensations of heat, cold, or numbness drugs.com. These excitatory effects are thought to result from the selective blockade of inhibitory pathways in the CNS pocketdentistry.com. As toxicity progresses, signs such as twitching, tremors, and convulsions can occur drugs.comdocslivestream.comnih.govnysora.comnih.govopenanesthesia.orgemcrit.orgmedscape.compocketdentistry.comrevistanefrologia.comdrugbank.com. Severe toxicity can lead to CNS depression, characterized by drowsiness merging into unconsciousness, respiratory depression, and even respiratory arrest drugs.comdocslivestream.comnih.govclinicalgate.comnysora.comnih.govopenanesthesia.orgemcrit.orgmedscape.compocketdentistry.comrevistanefrologia.comdrugbank.com. In some cases, the excitatory phase may be brief or absent, with the first manifestation being CNS depression drugs.comnysora.commedscape.com. Hypoxia and hypercapnia can rapidly follow convulsions due to increased muscular activity and impaired respiration, potentially exacerbating the toxic effects drugbank.com.

Cardiovascular System Toxicity (e.g., Bradycardia, Hypotension, Cardiac Arrest, Arrhythmias)

Cardiovascular manifestations of local anesthetic toxicity are typically depressant, although initial excitatory responses like tachycardia and hypertension can occur, particularly with formulations containing vasoconstrictors like epinephrine (B1671497) drugs.comredalyc.orgnysora.comemcrit.orgmedscape.com. Depressant effects on the cardiovascular system include bradycardia, hypotension, and cardiovascular collapse, which can progress to cardiac arrest drugs.comredalyc.orgnih.govnysora.comnih.govopenanesthesia.orgemcrit.orgmedscape.compocketdentistry.comdrugbank.commedscape.com. Arrhythmias, including ventricular arrhythmias and asystole, have also been described redalyc.orgnih.govnysora.comnih.govopenanesthesia.orgmedscape.comdrugbank.com. Local anesthetics can affect the heart by blocking cardiac sodium channels, leading to conduction disturbances and decreased contractility nysora.comnih.govnih.gov. Severe cardiovascular toxicity may be resistant to standard resuscitation measures nysora.com.

Hematological Toxicity (e.g., Methemoglobinemia Induction)

Methemoglobinemia is a less common but potentially serious hematological complication associated with local anesthetic use docslivestream.comwikipedia.orgpulmonarychronicles.comnih.govdergisi.org. This condition involves the elevation of methemoglobin in the blood, where the iron in hemoglobin is in the ferric (Fe³⁺) state, rendering it unable to bind oxygen effectively wikipedia.orgdergisi.org. While some local anesthetics, such as prilocaine (B1678100) and benzocaine, are more commonly implicated in causing methemoglobinemia, lidocaine (B1675312) (present in this compound) has also been reported as a potential inducer nih.govdergisi.org. The mechanism involves the oxidation of hemoglobin wikipedia.org. Symptoms can range from cyanosis and shortness of breath in milder cases to headache, dizziness, fatigue, and in severe cases, seizures, coma, and death wikipedia.orgpulmonarychronicles.comdergisi.org.

Local Toxicity Considerations

In addition to systemic effects, local anesthetics can also exert toxic effects directly on the tissues at the site of administration.

Direct Nerve and Muscle Tissue Toxicity

Local anesthetics can cause direct toxicity to nerve and muscle tissues redalyc.orgdocslivestream.comclinicalgate.com. While their primary action is the reversible blockade of nerve impulse conduction, high concentrations or prolonged exposure can lead to structural changes or injury in nerve fibers and muscle cells clinicalgate.com. Studies have indicated that local anesthetics are not equally potent or effective in all electrically excitable cells and can exhibit some selectivity for different neuronal and muscle cell types clinicalgate.com. The potential for direct nerve toxicity, particularly with high concentrations applied directly to nervous tissue, has been noted for lidocaine nih.gov.

Influence of Formulation Components on Local Tissue Response

The formulation of local anesthetic solutions, such as this compound (Lidocaine and Epinephrine Injection, USP), includes components in addition to the anesthetic agent that can influence the local tissue response nih.govpocketdentistry.comlibertyendo.com. These components typically include a vehicle (e.g., sterile water with sodium chloride), buffers (e.g., sodium hydroxide (B78521) and hydrochloric acid), antioxidants (e.g., sodium metabisulfite), and often a vasoconstrictor (e.g., epinephrine) pocketdentistry.comlibertyendo.com. The pH of the solution, adjusted by buffers, can affect the onset of action and may contribute to the burning sensation experienced during injection nih.govpocketdentistry.comlibertyendo.com. Vasoconstrictors are added to prolong the duration of anesthesia and reduce systemic absorption, but they can also lead to localized vasoconstriction that might affect tissue oxygenation libertyendo.com. Antioxidants like sodium metabisulfite (B1197395) are included to prevent the oxidation of vasoconstrictors but can potentially cause local irritation or allergic reactions in sensitive individuals pocketdentistry.comlibertyendo.com.

Factors Modulating Toxicological Outcomes

The systemic toxicity of local anesthetics can manifest in the central nervous system (CNS) and the cardiovascular system medscape.com. Several factors influence the likelihood and severity of these toxic effects.

Relationship Between Plasma Concentrations and Toxic Effects Thresholds

The concentration of a local anesthetic in the plasma is directly related to the potential for systemic toxicity nysora.comnih.gov. Objective adverse manifestations become increasingly apparent as venous plasma levels rise drugs.comatamanchemicals.com. For lidocaine, a related amide local anesthetic, venous plasma levels above 6.0 μg of free base per mL are associated with increased adverse effects drugs.comatamanchemicals.com. Studies in rhesus monkeys have indicated that arterial blood levels between 18 and 21 μg/mL represent a threshold for convulsive activity drugs.comatamanchemicals.com. The plasma binding of local anesthetics, such as lidocaine, is concentration-dependent, with a decreasing fraction bound at increasing concentrations drugs.comatamanchemicals.com. Binding is also influenced by the plasma concentration of alpha-1-acid glycoprotein (B1211001) drugs.comatamanchemicals.com.

Impact of Administration Site and Unintended Injection Pathways on Systemic Exposure

The site of administration significantly impacts the rate and extent of systemic absorption of local anesthetics nysora.comwfsahq.org. Inadvertent intravascular injection can lead to rapid systemic exposure and a higher risk of toxicity nysora.commedscape.comnih.gov. Even small doses injected into highly vascularized areas like the head and neck, including during dental procedures, can produce adverse reactions similar to systemic toxicity seen with unintentional intravascular injections of larger doses drugs.com. These reactions may occur due to intra-arterial injection with retrograde flow to the cerebral circulation drugs.com. The vascular absorption of local anesthetics is known to be highest with intercostal nerve blocks, followed by epidural and brachial plexus injections nysora.com. Clinical data supports this, showing the highest incidence of local anesthetic systemic toxicity (LAST) with paravertebral nerve blocks, followed by upper extremity and trunk/lower extremity nerve blocks nysora.com. The onset of toxicity can be rapid following direct intravascular injection, often within minutes, but can be delayed by minutes or even hours when absorbed from surrounding tissues medscape.comnih.gov.

Patient Physiological Status and Susceptibility to Adverse Reactions

A patient's physiological status plays a crucial role in their susceptibility to adverse reactions from local anesthetics drugfuture.comnih.govuoanbar.edu.iq. Patients with pre-existing organ dysfunction, particularly liver disease, are at higher risk of developing toxic plasma concentrations medscape.comdrugs.com. This is because amide-type local anesthetics are primarily metabolized by the liver, and impaired liver function can prolong their half-life drugs.comatamanchemicals.comdrugbank.comdoctorlib.org. Renal dysfunction does not typically affect the kinetics of lidocaine but may lead to the accumulation of metabolites drugs.comatamanchemicals.com. Factors such as acidosis and the use of CNS stimulants or depressants can also influence the CNS levels of local anesthetics required to produce overt systemic effects drugs.comatamanchemicals.com. Children and older adults are also considered to be at higher risk of LAST medscape.com.

Preclinical Toxicology Models and Assays

Preclinical studies utilizing various models are essential for assessing the toxicological profile of local anesthetics like this compound.

In Vivo Animal Models for Systemic and Local Toxicity Assessment

In vivo animal models are widely used to assess both systemic and local toxicity of local anesthetic agents medscape.comnorman-network.comcellvax-pharma.com. Studies in Sprague Dawley rats have been conducted to evaluate the local toxicity of anesthetic formulations after intra-oral injection mdpi.compreprints.orgresearchgate.net. These studies assess local tolerability based on signs of erythema, eschar, and edema, along with histological evaluation preprints.org. Animal models, such as the rhesus monkey, have been used to determine the arterial blood levels of local anesthetics associated with convulsive activity drugs.comatamanchemicals.com. Whole animal studies contribute to understanding the potential neurotoxicity of local anesthetics scholaris.ca. Various toxicity studies in animals, including acute, sub-acute, and chronic toxicity assessments, involve monitoring parameters such as body weight, behavior, survival, and conducting hematological, biochemical, macroscopic, and histological analyses of organs cellvax-pharma.com. Studies in dogs have also been used to evaluate the in vivo tenotoxicity of local anesthetic and corticosteroid combinations following injection nih.gov.

In Vitro Cellular and Tissue Culture Systems for Neurotoxicity Studies

In vitro cellular and tissue culture systems are valuable tools for investigating the mechanisms of local anesthetic neurotoxicity scholaris.caatamankimya.com. These models allow for the study of direct effects on nerve cells and other relevant tissues. In vitro models have demonstrated that local anesthetics can exhibit neurotoxic effects in a dose-dependent manner nih.gov. Studies using primary culture cell lines, including dorsal root ganglion cultures and developing motor neurons from rat fetus spinal cords, have explored the neurotoxicity of local anesthetics mdpi.com. These investigations assess endpoints such as cell viability, cytotoxicity, reactive oxygen species production, and apoptosis mdpi.com. In vitro models have also been used to study the effects of local anesthetics on neuronal cytoplasmic calcium and plasma membrane lysis scholaris.ca. Research utilizing in vitro models has indicated that the neurotoxicity of local anesthetics may be triggered by effects on specific intracellular pathways, such as the intrinsic caspase-pathway, PI3k-pathway, and MAPK-pathways nih.gov.

Structure Activity Relationship Studies and Rational Design

Structure-Activity Relationships of Lidocaine (B1675312) and Related Amide-Type Local Anesthetics

The SAR of amide-type local anesthetics like Lidocaine have been extensively studied. Modifications to each of the three structural components can significantly impact the anesthetic's potency, onset, and duration of action brainkart.comnih.govsquarespace.com.

Aromatic Group: The lipophilic aromatic ring is crucial for the diffusion of the anesthetic through lipid membranes brainkart.comnih.gov. Substitutions on the aromatic ring can influence lipid solubility and, consequently, potency brainkart.comsquarespace.com. For instance, the presence of methyl groups at the ortho positions of the aromatic ring in Lidocaine (2,6-dimethylphenyl group) provides steric hindrance that increases the stability of the amide bond against hydrolysis slideshare.net. Increasing the length of the aromatic side chain can also increase lipid solubility and protein binding squarespace.com.

Intermediate Chain: The amide linkage is more resistant to metabolic hydrolysis compared to the ester linkage found in ester-type local anesthetics mhmedical.comnih.govderangedphysiology.comslideshare.net. This metabolic stability contributes to the generally longer duration of action of amide anesthetics derangedphysiology.com. The length of the intermediate chain can also be important for anesthetic activity derangedphysiology.com.

Hydrophilic Amine Group: This portion is typically a tertiary amine and is responsible for the compound's water solubility and its ability to become protonated at physiological pH brainkart.comderangedphysiology.comslideshare.net. The degree of ionization, determined by the pKa of the amine group, affects the ratio of ionized to unionized drug and thus influences the speed of onset brainkart.comsquarespace.com. Local anesthetics with pKa values closer to physiological pH (7.4) tend to have a faster onset because a larger fraction of the drug is in the unionized form, allowing for quicker membrane penetration brainkart.com. The size and type of alkyl substituents on the amine nitrogen also influence lipid solubility and protein binding brainkart.comsquarespace.com. Tertiary amines are generally more clinically useful than primary or secondary amines slideshare.net.

The potency of a local anesthetic is often correlated with its lipid solubility, which is influenced by the substitutions on the aromatic ring and the alkyl groups on the amine brainkart.comnih.gov. Higher lipid solubility facilitates penetration of the nerve membrane, leading to increased potency brainkart.comnih.gov. Protein binding, primarily to alpha-1-acid glycoprotein (B1211001), also plays a role in the duration of action; higher protein binding leads to a longer duration as the drug is released more slowly from plasma proteins to the site of action brainkart.comdrugbank.comamazonaws.com.

Enantiomerism can also be a factor in the properties of amide anesthetics, as many possess a chiral center squarespace.comderangedphysiology.com. Different enantiomers can exhibit different potencies and toxicity profiles squarespace.com.

Design Principles for Modulating Anesthetic Potency and Duration

Rational design of amide-type local anesthetics aims to optimize their pharmacological properties by strategically modifying their chemical structure based on SAR principles. Key design principles include:

Modulating Lipid Solubility: Altering the lipophilicity of the molecule is a primary strategy to influence potency and duration of action brainkart.comnih.gov. This can be achieved by adding or modifying alkyl substituents on the aromatic ring or the amine group brainkart.comsquarespace.com. Increased lipid solubility generally leads to higher potency and longer duration brainkart.comnih.gov.

Adjusting pKa: Modifying the chemical environment around the amine group can alter the pKa of the compound, thereby influencing the ionization state at physiological pH and affecting the speed of onset brainkart.comsquarespace.com. Designing compounds with pKa values closer to 7.4 can lead to a faster onset of action brainkart.com.

Enhancing Metabolic Stability: While amide linkages are relatively stable, further modifications to the molecule can potentially influence the rate of metabolism, particularly hepatic metabolism for amide anesthetics nih.govderangedphysiology.com.

Optimizing Protein Binding: Structural changes that increase protein binding can prolong the duration of action by creating a reservoir of the drug in the bloodstream brainkart.comamazonaws.com.

Exploring Stereochemistry: For chiral amide anesthetics, investigating the properties of individual enantiomers can lead to the development of agents with improved therapeutic indices, as seen with agents like ropivacaine (B1680718) and levobupivacaine (B138063) which are S-enantiomers medscape.comsquarespace.commdpi.com.

Computational and Cheminformatics Approaches in Anesthetic Development

Computational and cheminformatics approaches have become increasingly valuable tools in the discovery and design of new anesthetic agents springermedizin.deresearchgate.net. These methods can complement traditional experimental approaches by providing insights into molecular properties, interactions with biological targets, and predicting pharmacokinetic and pharmacodynamic parameters.

Quantitative Structure-Activity Relationship (QSAR) Studies: QSAR models aim to establish mathematical relationships between the chemical structures of a series of compounds and their biological activities mdpi.com. By correlating structural descriptors with anesthetic properties (e.g., potency, onset, duration), QSAR can help identify key structural features that contribute to desired pharmacological profiles and guide the design of novel analogs mdpi.com.

Molecular Docking and Dynamics Simulations: These techniques allow researchers to model the interaction of local anesthetics with their molecular target, the voltage-gated sodium channel springermedizin.de. Molecular docking can predict the likely binding poses and affinities of compounds to the anesthetic binding site within the channel pore springermedizin.de. Molecular dynamics simulations can provide insights into the dynamic behavior of the drug-channel complex and the stability of the interaction springermedizin.de. These simulations can help elucidate the molecular basis for differences in potency and kinetics among different anesthetics.

De Novo Drug Design: Computational methods can be used to design entirely new molecular structures with predicted anesthetic activity based on the known features of the sodium channel binding site or existing pharmacophore models springermedizin.deresearchgate.net.

Prediction of ADMET Properties: Computational tools can predict absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of potential drug candidates early in the discovery process springermedizin.deresearchgate.net. This allows for the virtual screening and filtering of compounds with unfavorable profiles, reducing the time and cost associated with experimental testing springermedizin.deresearchgate.net.

Cheminformatics Tools: Databases containing structural and biological activity data of known local anesthetics and other compounds are essential resources drugbank.comnih.govontosight.ainih.gov. Cheminformatics tools can be used to search, filter, and analyze these databases, identify structural patterns associated with desired properties, and generate chemical libraries for virtual screening or synthesis mdpi.com.

Computational approaches have been used in the rational design of homologous local anesthetic compounds based on the structural characteristics of agents like Lidocaine, Bupivacaine, and Ropivacaine, and their ability to block ion channels mdpi.com. These methods can help in understanding ligand-receptor interactions at a molecular level, providing valuable information for the design and synthesis of new compounds mdpi.com.

The combination of SAR studies, rational design principles, and computational approaches provides a powerful framework for the discovery and optimization of amide-type local anesthetics like Octacaine, aiming to develop agents with improved efficacy, faster onset, longer duration, and potentially reduced systemic effects.

Research on Pharmacological Interactions of Octacaine

Drug-Drug Interactions Affecting Anesthetic Action and Systemic Safety

Octacaine's interactions can impact both the efficacy of the anesthesia and the patient's systemic well-being. These interactions are particularly relevant when this compound is used in conjunction with medications that affect the central nervous system, cardiovascular system, or coagulation. drugs.comfarmacoinc.comwindows.netpfizermedicalinformation.combsgdtphcm.vnnih.govepo.org

Interactions with Central Nervous System Agents (e.g., CNS Stimulants, Depressants)

The administration of local anesthetics like this compound alongside central nervous system (CNS) stimulants or depressants can influence the CNS levels required to elicit overt systemic effects. drugs.com CNS depressants, such as opioids, antianxiety drugs, phenothiazines, and barbiturates, can potentiate the CNS-depressant actions of local anesthetics when administered concurrently. 43.230.198 Conversely, CNS stimulants, particularly amphetamines, can potentiate the adrenergic response to vasoconstrictors like epinephrine (B1671497), which is often included in this compound formulations. This can lead to additive increases in blood pressure and heart rate. drugs.com

Cardiovascular Drug Interactions (e.g., Beta-Adrenergic Blockers, Vasopressors, MAO Inhibitors, Tricyclic Antidepressants, Phenothiazines)

This compound formulations containing vasoconstrictors, such as epinephrine, have significant interactions with various cardiovascular medications.

Beta-Adrenergic Blockers: Non-selective beta-adrenergic blockers (e.g., propranolol, timolol) can inhibit the beta-controlled peripheral vasodilatory effects of epinephrine. drugs.comsps.nhs.uk This allows epinephrine's alpha-stimulating action to function unopposed, potentially leading to increased hypertension and bradycardia, with a higher risk of cardiac events. drugs.comsps.nhs.ukresearchgate.net Concurrent use should generally be avoided, and careful monitoring is essential if coadministration is necessary. drugs.compfizermedicalinformation.com

Vasopressors: Concurrent administration of vasopressor drugs and ergot-type oxytocic drugs with this compound containing a vasoconstrictor can cause severe, persistent hypertension or cerebrovascular accidents. drugs.comwindows.netpfizermedicalinformation.com Caution is advised when coadministering two or more sympathomimetic agents, and pulse and blood pressure should be closely monitored. drugs.com

MAO Inhibitors, Tricyclic Antidepressants (TCAs), and Phenothiazines: The administration of local anesthetic solutions containing epinephrine or norepinephrine (B1679862) to patients receiving monoamine oxidase inhibitors (MAOIs), tricyclic antidepressants (TCAs), or phenothiazines may produce severe prolonged hypotension or hypertension. drugs.comwindows.netpfizermedicalinformation.com Concurrent use of these agents should generally be avoided, and careful patient monitoring is crucial when concurrent therapy is necessary. drugs.comwindows.netpfizermedicalinformation.com TCAs can slow adrenaline reuptake, potentially enhancing vasoconstrictive and cardiostimulatory effects. sps.nhs.ukmdpi.com Phenothiazines may block alpha receptors, potentially reducing adrenaline's vasoconstrictive effect and leading to increased hypotension. sps.nhs.uk

Interactions with Coagulation Modifiers (e.g., Warfarin)

While this compound itself is not typically associated with direct interactions with coagulation modifiers like warfarin (B611796), the context of its use (e.g., dental procedures) and potential co-prescribed medications warrant consideration. Some antibiotics and antifungals, such as metronidazole (B1676534) and fluconazole, which might be prescribed alongside a procedure involving this compound, are known to interact with warfarin by inhibiting its metabolism via CYP2C9, leading to increased INR and potential bleeding risks. researchgate.netacodent.academy

Pharmacodynamic Interactions with Concomitant Therapies

Pharmacodynamic interactions involve the combined effects of drugs on the body. When this compound, a local anesthetic that blocks sodium channels to prevent nerve impulse transmission, is used with other drugs affecting the cardiovascular system, additive effects can occur. nih.gov For instance, the direct depressant effect of this compound on the cardiovascular system, combined with the effects of other cardiovascular drugs, can influence cardiac output, total peripheral resistance, and mean arterial pressure. nih.govdrugbank.com

Mechanisms of Drug-Drug Interaction at Metabolic and Receptor Levels

The mechanisms of interaction for this compound often involve its metabolism and the receptor targets of co-administered drugs, particularly when a vasoconstrictor like epinephrine is present. Lidocaine (B1675312), the active anesthetic component of this compound, is primarily metabolized by hepatic cytochrome P-450 enzymes, specifically CYP1A2, CYP2B6, and CYP2D6. nih.gov Drugs that inhibit these enzymes can increase lidocaine serum concentrations, potentially leading to toxicity. nih.govnih.gov

Interactions involving the vasoconstrictor (epinephrine) primarily occur at adrenergic receptors. Non-selective beta-blockers interfere with epinephrine's action at beta-adrenergic receptors, leading to unopposed alpha-adrenergic effects. sps.nhs.ukresearchgate.net MAOIs and TCAs can affect the metabolism and reuptake of catecholamines like epinephrine, increasing their levels and potentiating their vasoconstrictive and cardiac effects. drugs.comsps.nhs.ukmdpi.com

Clinical Implications and Research on Interaction Management Strategies

The clinical implications of this compound's drug interactions highlight the need for careful patient assessment and management. Before administering this compound, especially formulations with vasoconstrictors, clinicians should obtain a comprehensive medication history, including prescription drugs, over-the-counter medications, and herbal supplements. mskcc.orgmskcc.org

Research and clinical guidelines emphasize avoiding concurrent use of this compound with agents known to cause severe interactions, such as non-selective beta-blockers, MAOIs, and TCAs, when possible. drugs.comwindows.netpfizermedicalinformation.comsps.nhs.uk When coadministration is necessary, careful patient monitoring, including vital signs and signs of systemic toxicity, is essential. drugs.comwindows.netpfizermedicalinformation.com Dose adjustments of either this compound or the interacting medication may be required. bsgdtphcm.vnmayoclinic.org

For interactions involving vasoconstrictors, using formulations without a vasoconstrictor or using a reduced dose of vasoconstrictor-containing this compound may be considered in high-risk patients. sps.nhs.uk Awareness of potential interactions with medications like warfarin, particularly when prescribing concomitant antibiotics or antifungals, is also important for preventing adverse events. nih.govresearchgate.netacodent.academy

This compound is a local anesthetic belonging to the amide class, known for its ability to block nerve conduction and provide temporary loss of sensation cymitquimica.comontosight.ai. It is characterized by a relatively long duration of action compared to some other local anesthetics and a lipophilic nature that aids its penetration of biological membranes cymitquimica.com. This compound has been utilized in various medical and dental procedures requiring localized pain relief cymitquimica.comontosight.ai. Research into this compound and similar local anesthetics involves a range of advanced methodologies and analytical techniques to understand their pharmacokinetic and pharmacodynamic properties, as well as their efficacy and characteristics.

Advanced Research Methodologies and Analytical Techniques

In Vivo Research Models

In vivo studies are fundamental for assessing the effects of Octacaine within living organisms, providing insights into its complex interactions and efficacy in a physiological context.

Animal Models for Pharmacokinetic and Pharmacodynamic Evaluations

Animal models play a significant role in the preclinical evaluation of local anesthetics like this compound, allowing for the assessment of pharmacokinetic (PK) and pharmacodynamic (PD) properties reactionbiology.combienta.netinfinixbio.comfda.gov. These studies help determine how the drug is absorbed, distributed, metabolized, and excreted (PK), and how it exerts its effects on the body (PD) reactionbiology.combienta.netinfinixbio.comresearchgate.net. Commonly used animal species include rats and mice, selected based on their physiological similarities to humans and the specific research objectives bienta.netinfinixbio.comresearchgate.net.

Specific models are employed to evaluate the anesthetic efficacy and duration. For instance, studies involving oral mucosa injections in Sprague Dawley rats have been conducted to assess the in vivo efficacy and anesthetic duration of local anesthetic formulations nih.govresearchgate.netresearchgate.net. These studies may utilize tests such as the radiant heat tail-flick latency (RHTFL) and hot plate (HP) tests to measure anesthetic duration nih.govresearchgate.net. In one study using Sprague Dawley rats, oral mucosa injections of a formulation containing lidocaine (B1675312) (marketed as this compound (Lidocaine and Epinephrine (B1671497) Injection, USP)) were administered to assess efficacy nih.govresearchgate.netresearchgate.net. The animals received formulations in the oral mucosa of the upper right first molar nih.govresearchgate.net. The dose administered was calculated based on the therapeutic dose in humans, considering the average weight of the rats nih.gov.

Pharmacokinetic studies in animal models can involve various routes of administration, including oral and intravenous, with blood or plasma samples collected at specific time intervals for analysis bienta.netresearchgate.net. These studies aim to measure compound concentrations and calculate common PK parameters bienta.net.

Human Volunteer Studies for Clinical Parameter Assessment

Human volunteer studies are essential for evaluating the clinical parameters of local anesthetics in a controlled setting. These studies provide data on the onset and duration of action, as well as the efficacy of nerve blocks and infiltration techniques in humans.

Electronic pulp testing is a method used in human volunteer studies to determine the time of onset and duration of action for dental anesthesia nih.govresearchgate.netumich.edu. This technique assesses the tooth's response to electrical stimulation to determine the presence or absence of pulpal anesthesia umich.edu. Studies have utilized electronic pulp testers to evaluate the clinical parameters of local anesthetic preparations, including those referred to as Octocaine 200 (2 percent lidocaine with epinephrine 1:200,000) nih.govresearchgate.net. These studies involve healthy volunteers receiving infiltration and mandibular block injections nih.govresearchgate.net.

Nerve blocks, such as mandibular blocks and inferior alveolar nerve blocks, are common techniques evaluated in human volunteer studies to assess the efficacy of local anesthetics for dental procedures nih.govresearchgate.net. These studies aim to determine the success rate of achieving anesthesia and the duration of the block nih.govresearchgate.net.

In Vitro and Ex Vivo Assay Systems

In vitro and ex vivo systems provide controlled environments to study specific aspects of this compound's mechanism of action and properties outside a living organism.

Nerve Conduction Studies

Nerve conduction studies (NCS) are utilized to investigate the effects of local anesthetics on nerve function by measuring the electrical signals that travel along nerves coastalneuro.com.aumsdmanuals.comdrshaunwatson.com.aumedlineplus.gov. These studies can be performed on isolated nerves ex vivo or in vivo coastalneuro.com.aufrontiersin.org. A key measurement in nerve conduction studies is the compound action potential (CAP), which represents the sum of the electrical activity of multiple nerve fibers in a nerve bundle nih.goviworx.com. Local anesthetics are known to reversibly suppress compound action potentials, and the magnitude of this suppression and the time course of recovery can vary depending on the specific anesthetic nih.goviworx.com.

Studies using isolated nerves, such as the frog sciatic nerve, provide a robust preparation for investigating the properties of compound action potentials and the effects of local anesthetics on them nih.goviworx.com. Electrical stimulation is used to elicit compound action potentials, which are then recorded by electrodes coastalneuro.com.audrshaunwatson.com.aunih.goviworx.com. The amplitude of the compound action potential can be plotted as a function of stimulating voltage to illustrate the responsiveness of the nerve nih.goviworx.com. Local anesthetics affect these response curves, potentially reducing peak amplitude nih.goviworx.com.

Cell-Based Assays for Channel Activity and Toxicity Screening

Cell-based assays are valuable tools for investigating the interaction of this compound with specific molecular targets, such as ion channels, and for screening potential toxicity. This compound is known to block sodium channels in nerve cells, which is the primary mechanism by which it prevents nerve impulse transmission ontosight.ai. Cell-based assays can be designed to measure the activity of these channels in the presence of this compound to quantify its blocking effects. While specific details on this compound's use in cell-based assays for channel activity were not extensively found in the search results, this is a standard methodology for characterizing the mechanism of action of local anesthetics.

Cell-based assays can also be used for toxicity screening, assessing the impact of this compound on cell viability, proliferation, and other cellular functions. Ex vivo experiments using cell lines have been mentioned in the context of investigating various compounds, including this compound googleapis.com. These assays can help identify potential cytotoxic effects or other adverse cellular responses.

Analytical Chemistry Techniques for Quantification and Characterization

Analytical chemistry techniques are indispensable for the identification, quantification, and characterization of this compound in various matrices, including formulations and biological samples wikipedia.orglongdom.orgsdu.dkinmetro.gov.br. These techniques ensure the quality and consistency of this compound preparations and are vital for pharmacokinetic studies.

High-Performance Liquid Chromatography (HPLC) is a commonly used chromatographic technique for the quantitative analysis of active pharmaceutical ingredients, including local anesthetics nih.govresearchgate.netlongdom.org. HPLC systems equipped with detectors such as diode array detectors are employed to separate and quantify this compound in formulations nih.govresearchgate.net. Method validation, often performed according to guidelines such as those from the International Council for Harmonisation (ICH), is crucial to ensure the accuracy, precision, and reliability of the analytical method nih.govresearchgate.net. Stress studies may also be conducted using HPLC to test the stability-indicating efficiency of the method, ensuring it can effectively resolve the drug from its degradation products nih.govresearchgate.netresearchgate.net.

Mass spectrometry (MS), often coupled with chromatography (e.g., LC-MS/MS), is a powerful technique for the identification and quantification of compounds, particularly in complex biological matrices for pharmacokinetic studies bienta.netnih.gov. This technique provides high sensitivity and selectivity, allowing for the measurement of drug concentrations in plasma or tissue samples bienta.net.

Other analytical techniques may be used for the characterization of this compound and its formulations, including methods to determine physical properties such as pH, osmolality, viscosity, and injectability nih.govresearchgate.netresearchgate.net. Techniques like the electronic tongue have been used to analyze taste properties of local anesthetic formulations nih.govresearchgate.net.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Bioanalysis

LC-MS/MS is a powerful technique frequently used for the bioanalysis of pharmaceutical compounds due to its high sensitivity and selectivity. While specific studies detailing the LC-MS/MS bioanalysis of the compound precisely named "this compound" (3-(diethylamino)-N-phenylbutanamide) were not extensively found in the search results, LC-MS/MS is a standard method for analyzing local anesthetics like lidocaine, which is sometimes referred to as Octocaine. ctdbase.orgdrugs.com This technique allows for the detection and quantification of the drug and its metabolites in biological matrices such as plasma or tissue, providing crucial data for pharmacokinetic and metabolism studies. The high resolving power of LC coupled with the sensitivity of MS/MS enables the differentiation of the target analyte from complex biological components and potential endogenous interferences.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) in Formulation Analysis

HPLC is a widely used technique for the analysis of pharmaceutical formulations, including the determination of drug content, purity, and the detection of impurities and degradation products. scielo.brajol.info UPLC, an advanced form of HPLC, offers even greater speed, resolution, and sensitivity by utilizing smaller particle size columns and operating at higher pressures. ijsrtjournal.comijsrtjournal.comrjptonline.org

Studies on formulations containing lidocaine, sometimes referred to as this compound, demonstrate the application of HPLC for content uniformity and stability testing. fishersci.comnih.gov A validated HPLC method for the estimation of Oxetacaine, another local anesthetic, in its pharmaceutical formulation highlights the typical parameters involved, such as stationary phase (e.g., C18 column), mobile phase composition (e.g., acetonitrile (B52724) and buffer), flow rate, and UV detection wavelength. researchgate.net These principles are broadly applicable to the HPLC analysis of this compound formulations.

UPLC is increasingly being adopted in pharmaceutical analysis for its efficiency, allowing for reduced run times and solvent consumption while maintaining or improving separation efficiency. ijsrtjournal.comrjptonline.org The transfer of HPLC methods to UPLC technology is a common practice in quality control laboratories for routine analysis of drug formulations. rjptonline.org

Spectrophotometric Methods

Spectrophotometric methods, particularly UV-Visible spectrophotometry, are often used for the quantitative analysis of drug substances and formulations when the compound has a chromophore that absorbs light in the UV-Vis region. While detailed spectrophotometric methods specifically for this compound (3-(diethylamino)-N-phenylbutanamide) were not prominently featured in the search results, UV detection is commonly coupled with HPLC for the analysis of local anesthetics. scielo.brresearchgate.netnih.gov The application of spectrophotometry would typically involve measuring the absorbance of this compound at its maximum wavelength () in a suitable solvent or diluted formulation, and quantifying the concentration using a calibration curve. These methods are generally simpler and less expensive than chromatographic techniques but may lack the specificity required for complex formulations or biological samples.

Formulation Development Methodologies

Formulation development for this compound focuses on creating stable, effective, and patient-friendly drug products. This involves designing various formulations and thoroughly assessing their characteristics.

Design and Characterization of Modified Formulations (e.g., Buffered Solutions, Vasoconstrictor-Free Formulations)

The design of local anesthetic formulations often involves modifying parameters such as pH and the inclusion of vasoconstrictors to optimize their properties. Buffered solutions are developed to adjust the pH of the anesthetic solution closer to physiological pH, which can potentially reduce injection pain. nih.govpocketdentistry.com Research on buffered lidocaine formulations, sometimes referred to as this compound, explores the impact of buffering on onset time and injection pain. nih.govpocketdentistry.com

Vasoconstrictor-free formulations are also developed, particularly for patients where vasoconstrictor use is contraindicated or to avoid potential side effects like exaggerated vasoconstrictor response or cardiac arrhythmias. drugs.com Studies have investigated lidocaine formulations without epinephrine, a common vasoconstrictor used with lidocaine (Octocaine), aiming to characterize their properties and compare their efficacy to formulations containing vasoconstrictors. nih.govresearchgate.net Characterization of these modified formulations involves assessing parameters such as pH, osmolality, viscosity, injectability, and taste (for dental applications). nih.govresearchgate.net

Table 1: Characterization of Buffered Lidocaine (LW/O/E) Formulations Compared to Lidocaine with Epinephrine (LW/E)

Formulation TypepH RangeOsmolality (mOsm/kg)Bitterness Reduction (vs. LW/E)ViscosityInjectability
Buffered Lidocaine (LW/O/E)6.5-7.0590-610ImprovedComparable to LW/EComparable to LW/E
Lidocaine with Epinephrine (LW/E)~4.5 (3.3-5.5)Not specified in source---

*Based on findings from a study on buffered lidocaine formulations. nih.govresearchgate.net

Assessment of Formulation Stability and Biocompatibility

Ensuring the stability of this compound formulations over their intended shelf-life is critical for maintaining their quality, safety, and efficacy. paho.orgijsra.net Stability studies involve storing formulations under various conditions (e.g., different temperatures and humidity levels) and testing them at predetermined time points to monitor for physical, chemical, and microbiological changes. paho.orgijsra.neteuropa.eu Parameters assessed in stability studies can include drug content, presence of degradation products, pH, clarity, and osmolality. nih.govpaho.org Accelerated stability studies, often conducted at elevated temperatures, are used to predict the long-term stability of formulations. paho.orgeuropa.eu

Biocompatibility assessment is crucial to ensure that the formulation does not cause local or systemic adverse reactions when administered. This involves evaluating the interaction of the formulation and its components with biological systems. Studies on the biocompatibility of drug delivery systems, such as nanostructured lipid carriers for topical applications, highlight the importance of assessing cytotoxicity and potential for irritation or sensitization. nih.gov While specific biocompatibility studies for this compound formulations were not detailed, the assessment would typically involve in vitro tests using cell lines and in vivo studies in animal models to evaluate tissue compatibility and the absence of toxic effects. nih.gov

Novel Drug Delivery Systems (e.g., Iontophoresis, Hyaluronic Acid-Based Gels, Controlled Release Implants)

Research into novel drug delivery systems aims to improve the delivery of this compound, potentially enhancing its efficacy, extending its duration of action, or reducing systemic exposure.

Iontophoresis is a non-invasive technique that uses a low electrical current to drive charged drug molecules across the skin or other biological membranes. googleapis.comfda.govnwu.ac.zaslideshare.net This method can be used for the transdermal delivery of local anesthetics, offering an alternative to injection, particularly for superficial procedures. fda.govslideshare.netfda.gov Studies have explored the use of iontophoresis for delivering lidocaine, which is sometimes referred to as Octocaine. fda.govfda.gov Iontophoretic devices typically involve a drug reservoir and electrodes to facilitate drug migration. googleapis.comfda.gov

Hyaluronic acid (HA)-based gels are being investigated as potential vehicles for local anesthetic delivery. google.combiotechhealthcare.commdpi.comresearchgate.net HA is a naturally occurring, biocompatible polymer that can form viscoelastic gels. google.commdpi.comresearchgate.net Incorporating local anesthetics like lidocaine into HA-based gels can potentially provide sustained release and improve tissue integration. google.combiotechhealthcare.com Research in this area focuses on the design and characterization of these gels, including their rheological properties, drug release profiles, and biocompatibility. google.commdpi.comresearchgate.net

Controlled release implants offer the potential for long-acting, localized delivery of therapeutic agents. googleapis.comijpcbs.comgoogle.comaao.orgnih.gov These implants are designed to release the drug at a predetermined rate over an extended period, which can be advantageous for maintaining therapeutic levels and reducing the frequency of administration. ijpcbs.comgoogle.comaao.orgnih.gov While specific controlled release implants for this compound were not detailed in the search results, the principles of developing such systems for other drugs, such as incorporating the drug into biodegradable polymers or hydrogels, are applicable. google.comaao.orgnih.gov These systems require careful design and characterization to ensure predictable release kinetics and biocompatibility. ijpcbs.comaao.org

Biostatistical and Data Analysis Approaches in Anesthetic Research

Biostatistical and data analysis techniques are fundamental to interpreting the results of studies on anesthetic agents. These methods provide the framework for quantifying drug effects, understanding variability in patient responses, and synthesizing evidence from multiple studies.

Statistical Modeling of Pharmacokinetic and Pharmacodynamic Data

Statistical modeling of pharmacokinetic (PK) and pharmacodynamic (PD) data is a critical approach in anesthetic research. PK describes how the body affects a drug over time, including absorption, distribution, metabolism, and excretion. PD describes how a drug affects the body, relating drug concentrations at the site of action to the observed effects diva-portal.orgnih.gov. PK/PD modeling aims to characterize, understand, and predict a drug's time-concentration and concentration-response relationships diva-portal.orgmdpi.com.

Population PK/PD modeling is a statistical method that uses mathematical equations to describe these relationships, accounting for variability between individuals mdpi.comucl.ac.uk. This approach allows data from multiple studies to be pooled, which is particularly useful when data collection in certain populations, such as children, is challenging mdpi.com. Mixed effects modeling is a statistical technique commonly used in population PK/PD analysis to fit models and determine optimal parameter estimates, allowing for parameters to vary between individuals ucl.ac.uk.

Key elements in pediatric PK/PD models, for example, include considering growth, development, and size as important sources of variability mdpi.com. PD models, such as the Hill equation, are used to predict the target concentration associated with a desired effect mdpi.com. Population PK/PD parameter estimates and covariate information can be used to predict time-concentration and concentration-effect values in specific patients mdpi.com.

PK/PD modeling has contributed to a better understanding of dose-concentration-response relationships, developmental PK changes, quantification of drug interactions, and how covariates like age, size, and organ dysfunction impact drug prescription in anesthesia mdpi.com. Simulation based on these models can help predict beneficial and adverse effects and aid decision-making in clinical scenarios mdpi.com.

While this compound is identified in some contexts as a synonym for Lidocaine or as a brand name for Lidocaine with epinephrine mdpi.comnih.govnih.govresearchgate.net, specific detailed published research findings focusing solely on the PK/PD modeling of this compound as a distinct chemical entity were not extensively available in the reviewed literature. However, the principles and methodologies of PK/PD modeling described here are applicable to the study of local anesthetics, including the compound referred to as this compound.

Meta-Analysis and Systematic Review Methodologies

Meta-analysis and systematic review are powerful methodologies used to synthesize existing evidence on a particular subject in anesthetic research oup.comfrontiersin.org. A systematic review aims to identify, synthesize, and appraise all relevant high-quality research evidence related to a specific question oup.comfrontiersin.org. Meta-analysis is a statistical method that can be used within a systematic review to combine results from multiple studies, providing a larger sample size and potentially greater reliability and precision of effect estimates oup.comfrontiersin.org.

These methodologies are crucial for basing clinical decisions on the totality of the best available evidence rather than individual study results oup.com. The value and credibility of a systematic review depend on the importance of the research question, the quality of the original studies, efforts to minimize bias, and clinical applicability oup.com. The number and quality of systematic reviews appearing in anesthesia journals have increased, providing up-to-date, reliable, and clinically relevant information oup.com.

Key steps in conducting a systematic review and meta-analysis include clarifying the clinical question using frameworks like PICO (Participants, Intervention, Comparison, and Outcomes), developing a comprehensive search strategy, specifying eligibility criteria for selecting studies, and assessing the risk of bias in included studies oup.combmj.com. Tools like the Cochrane risk of bias tool and AMSTAR can be used for bias assessment oup.com.

Meta-analysis should be performed when appropriate, considering factors such as heterogeneity between studies and the potential for reporting bias oup.com. Heterogeneity can arise from differences in populations or interventions oup.com. Methods for evidence synthesis and meta-analysis should be planned and documented in a review protocol bmj.com.

While systematic reviews and meta-analyses have been conducted in areas of anesthesia where compounds like Lidocaine (often referred to as this compound in some contexts) are used, such as studies comparing the efficacy of different local anesthetics or techniques mdpi.comnih.govumich.edu, detailed meta-analyses focusing solely on this compound as a distinct chemical entity with unique properties were not specifically identified in the search results. The methodologies, however, are directly applicable to evaluating the accumulated evidence for any anesthetic compound, including this compound if sufficient studies were available.

Future Directions and Emerging Research Areas

Development of Novel Anesthetic Formulations with Enhanced Safety and Efficacy Profiles

Research into novel local anesthetic formulations seeks to overcome limitations of current preparations, such as variability in onset time, duration of action, and potential for local or systemic effects. This includes exploring alternative buffering agents to potentially reduce injection discomfort and hasten onset, as demonstrated by studies on buffered lidocaine (B1675312) formulations without epinephrine (B1671497) as a potential alternative to commercial preparations like Octacaine ctdbase.orgwikipedia.org. The development of sustained-release systems, such as encapsulating local anesthetics in biodegradable polymers or hydrogels, is a significant area of investigation aimed at prolonging the duration of analgesia from a single administration pharmakb.commims.comfishersci.caciteab.comguidetopharmacology.org. These novel formulations could potentially be applied to this compound to provide extended pain relief and reduce the need for repeat injections. Studies are exploring hydrogel-based microspheres and other polymer systems for their ability to control drug release and improve the safety profile of local anesthetics pharmakb.commims.comfishersci.caciteab.comguidetopharmacology.org.

Personalized Anesthesia Approaches Based on Pharmacogenomic Insights

Pharmacogenomics, the study of how an individual's genetic makeup influences their response to drugs, is increasingly relevant to local anesthesia. Research highlights that genetic variations can affect the metabolism and efficacy of local anesthetics like lidocaine, a key component of this compound. Variations in genes encoding drug-metabolizing enzymes, such as those in the cytochrome P450 family (e.g., CYP3A4), and ion channels, such as SCN9A, have been linked to differential responses to local anesthetics. For instance, certain mutations in the SCN9A gene may impact patient sensitivity to local anesthetics. Additionally, genetic factors, such as variations in the melanocortin-1 receptor gene (MCR1) associated with the red hair phenotype, have been suggested to influence the efficacy of local anesthetics like lidocaine. Future research aims to utilize these pharmacogenomic insights to predict individual patient responses to local anesthetics, potentially leading to personalized dosing strategies and anesthetic selection to optimize the use of formulations like this compound for improved efficacy and reduced variability in patient outcomes.

Advanced Drug Delivery Technologies for Targeted Anesthetic Action

Advancements in drug delivery technologies offer promising avenues for enhancing the targeted action of local anesthetics. Research is focused on developing systems that can deliver anesthetic agents precisely to the desired site, prolonging local effects while minimizing systemic exposure mims.com. Nanotechnology-based carriers, including nanoparticles, liposomes, and hydrogels, are being investigated for their potential to encapsulate local anesthetics and provide controlled and sustained release pharmakb.commims.com. These systems can be designed to target specific tissues or receptors, potentially increasing the drug concentration at the site of action and reducing the risk of systemic side effects. Applying these advanced delivery technologies to this compound could lead to formulations that offer more localized, prolonged, and effective anesthesia with a potentially improved safety profile.

Comprehensive Toxicogenomics and Safety Biomarker Discovery

Toxicogenomics, which combines toxicology, genomics, and bioinformatics, is a valuable tool for understanding the potential toxicity of pharmaceutical compounds and identifying safety biomarkers. Future research in this area is crucial for the continued development and assessment of local anesthetics, including formulations like this compound. Toxicogenomic studies can help delineate patterns of gene expression associated with specific types of tissue injury and identify changes in gene expression upon exposure to a drug or drug delivery system. This research can contribute to the discovery of biomarkers that indicate potential adverse reactions or predict individual susceptibility to toxicity. By applying toxicogenomic approaches, researchers can gain a more comprehensive understanding of the interaction between this compound and biological systems, potentially leading to the identification of genetic or molecular markers that could inform safer use and guide the development of even safer future formulations.

Q & A

Q. How can researchers optimize ex vivo models for studying this compound’s effects on peripheral nerve tissue?

  • Answer : Use isolated nerve preparations (e.g., rabbit vagus nerve) with controlled perfusion systems. Measure conduction blockade via compound action potential (CAP) recordings. Compare results to in vivo efficacy using Bland-Altman plots to assess model translatability .

Methodological Frameworks and Tools

  • Data Contradiction Analysis : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize conflicting studies for re-evaluation .
  • Systematic Reviews : Follow PRISMA guidelines for transparent reporting, including risk-of-bias assessments (e.g., ROB-2 tool) .
  • Computational Validation : Use platforms like SwissADME for pharmacokinetic predictions and cross-check with empirical data .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.